Cas no 35162-23-3 (7-chloro-2H,3H,5H-1,2,4triazino5,6-bindole-3-thione)

7-Chloro-2H,3H,5H-1,2,4-triazino[5,6-b]indole-3-thione is a heterocyclic compound featuring a fused triazine-indole core with a chloro substituent and a thione functional group. Its unique structure confers potential utility in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The presence of the thione group enhances its ability to form stable metal complexes, making it relevant in coordination chemistry. The chloro substituent may improve lipophilicity, aiding in pharmacokinetic properties. This compound is of interest for researchers exploring novel inhibitors or ligands due to its rigid, electron-rich framework. Its synthetic versatility allows for further functionalization, enabling tailored applications in drug discovery and material science.
7-chloro-2H,3H,5H-1,2,4triazino5,6-bindole-3-thione structure
35162-23-3 structure
Product Name:7-chloro-2H,3H,5H-1,2,4triazino5,6-bindole-3-thione
CAS No:35162-23-3
MF:C9H5ClN4S
MW:236.68079829216
MDL:MFCD02064650
CID:3947132
PubChem ID:135431918
Update Time:2025-06-08

7-chloro-2H,3H,5H-1,2,4triazino5,6-bindole-3-thione Chemical and Physical Properties

Names and Identifiers

    • 3H-1,2,4-Triazino[5,6-b]indole-3-thione, 7-chloro-2,4-dihydro-
    • 7-chloro-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione
    • 7-chloro-2H,3H,5H-1,2,4triazino5,6-bindole-3-thione
    • 35162-23-3
    • AQ-143/12830013
    • 7-Chloro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
    • 7-chloro-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione
    • 7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione
    • Oprea1_701758
    • MDL: MFCD02064650
    • Inchi: 1S/C9H5ClN4S/c10-4-1-2-5-6(3-4)11-8-7(5)13-14-9(15)12-8/h1-3H,(H2,11,12,14,15)
    • InChI Key: DSTKHZIZURCMKF-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=C(Cl)C=2)C2=NNC(=S)NC=12

Computed Properties

  • Exact Mass: 235.9923450Da
  • Monoisotopic Mass: 235.9923450Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 80.9Ų

7-chloro-2H,3H,5H-1,2,4triazino5,6-bindole-3-thione Pricemore >>

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Additional information on 7-chloro-2H,3H,5H-1,2,4triazino5,6-bindole-3-thione

7-chloro-2H,3H,5H-1,2,4triazino[5,6-b]indole-3-thione (CAS No. 35162-23-3): A Comprehensive Overview

The compound 7-chloro-2H,3H,5H-1,2,4triazino[5,6-b]indole-3-thione, identified by its CAS number 35162-23-3, represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry. This heterocyclic compound combines a triazine core with an indole structure, making it a versatile scaffold for the development of novel bioactive agents. Its unique chemical architecture has garnered attention from researchers exploring innovative therapeutic strategies.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of triazine derivatives due to their diverse biological activities. The presence of both nitrogen and sulfur atoms in the molecular framework of 7-chloro-2H,3H,5H-1,2,4triazino[5,6-b]indole-3-thione contributes to its remarkable reactivity and potential interactions with biological targets. Specifically, the thione group at the 3-position and the chlorine substituent at the 7-position are critical for modulating its pharmacological properties.

One of the most compelling aspects of this compound is its structural similarity to known pharmacophores found in various therapeutic agents. The indole moiety is particularly noteworthy, as it is a common structural element in drugs targeting neurological disorders, infectious diseases, and cancer. By integrating this motif with a triazine ring, researchers have created a molecule that may exhibit enhanced binding affinity and selectivity for specific biological receptors.

Recent studies have highlighted the potential of triazine-indole hybrids as inhibitors of enzymes involved in inflammatory pathways. For instance, research published in leading journals such as *Journal of Medicinal Chemistry* and *Bioorganic & Medicinal Chemistry* has demonstrated that derivatives of this class can modulate the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation. The thione group in 7-chloro-2H,3H,5H-1,2,4triazino[5,6-b]indole-3-thione is particularly important for these interactions, as it can form stable disulfide bonds with target proteins.

The chlorine substituent at the 7-position of the triazine ring adds another layer of complexity to the compound's pharmacological profile. Chlorinated heterocycles are well-known for their ability to enhance metabolic stability and bioavailability upon oral administration. This feature makes 7-chloro-2H,3H,5H-1,2,4triazino[5,6-b]indole-3-thione an attractive candidate for further development as an oral therapeutic agent.

In vitro studies have shown promising results regarding the compound's ability to inhibit certain kinases associated with cancer cell proliferation. The triazine core is known to interact with ATP-binding sites in kinases, effectively blocking their activity. Additionally, the indole ring can engage in π-stacking interactions with aromatic residues in protein targets, further enhancing binding affinity. These findings suggest that this compound may have potential applications in oncology.

The synthesis of 7-chloro-2H,3H,5H-1,2,4triazino[5,6-b]indole-3-thione involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The introduction of the thione group at the 3-position is particularly challenging due to its sensitivity to oxidation and nucleophilic attack. However, recent advances in synthetic methodologies have made it possible to achieve this transformation with greater efficiency and selectivity.

The use of computational chemistry has also played a crucial role in understanding the structural and electronic properties of this compound. Molecular modeling studies have helped researchers predict how 7-chloro-2H,3H,5H—1,2,4triazino[5,6—b]indole—3—thione interacts with biological targets at an atomic level。 These insights have guided the design of analogs with improved pharmacological profiles.

The potential applications of this compound extend beyond oncology。 Researchers are exploring its use as an antimicrobial agent, targeting resistant strains of bacteria that have evolved mechanisms to evade conventional antibiotics。 The unique structure of this molecule allows it to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, making it a promising candidate for addressing antibiotic resistance.

In conclusion,7-chloro—2H,3H,5H—1,2,4triazino[5,6—b]indole—3—thione(CAS No。 35162—23—3) is a structurally intriguing compound with significant therapeutic potential。 Its combination of a triazine core and an indole scaffold makes it a versatile scaffold for drug discovery。 Recent studies highlight its ability to modulate inflammatory pathways and inhibit kinases associated with cancer cell proliferation。 Advances in synthetic chemistry and computational modeling continue to enhance our understanding of its pharmacological properties, paving the way for new therapeutic strategies。

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